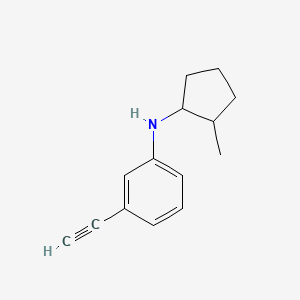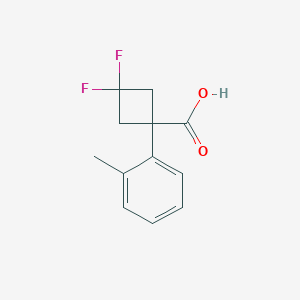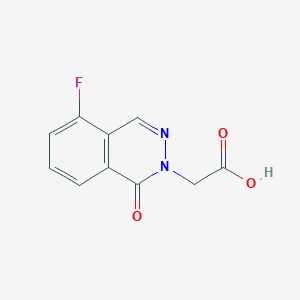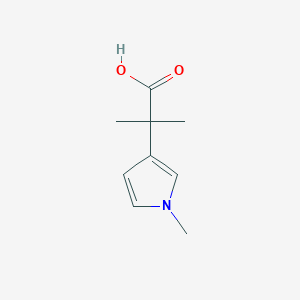
N-(oxan-4-ylmethyl)pyrrolidine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(oxan-4-ylmethyl)pyrrolidine-2-carboxamide is a chemical compound with the molecular formula C11H20N2O2. It is known for its potential applications in various fields, including chemistry, biology, and medicine. The compound features a pyrrolidine ring and an oxane (tetrahydropyran) moiety, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(oxan-4-ylmethyl)pyrrolidine-2-carboxamide typically involves the reaction of pyrrolidine-2-carboxylic acid with oxan-4-ylmethylamine. The reaction is carried out under controlled conditions, often using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for higher yields and purity, often incorporating automated systems for precise control of reaction parameters. The final product is subjected to rigorous quality control measures to ensure consistency and compliance with industry standards .
Chemical Reactions Analysis
Types of Reactions
N-(oxan-4-ylmethyl)pyrrolidine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the oxane moiety can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrrolidine derivatives.
Scientific Research Applications
N-(oxan-4-ylmethyl)pyrrolidine-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(oxan-4-ylmethyl)pyrrolidine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other interactions with these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets may vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- **N-(tetrahydro-2H-pyran-4-yl)methyl)pyrrolidine-2-carboxamide
- **N-(2’-nitrophenyl)pyrrolidine-2-carboxamide
- Pyrrolidine-2,5-diones
Uniqueness
N-(oxan-4-ylmethyl)pyrrolidine-2-carboxamide stands out due to its unique combination of the pyrrolidine and oxane moieties, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C11H20N2O2 |
|---|---|
Molecular Weight |
212.29 g/mol |
IUPAC Name |
N-(oxan-4-ylmethyl)pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C11H20N2O2/c14-11(10-2-1-5-12-10)13-8-9-3-6-15-7-4-9/h9-10,12H,1-8H2,(H,13,14) |
InChI Key |
LBAZXHXSRYJFKW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(NC1)C(=O)NCC2CCOCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9,11-Dimethyl-1-oxaspiro[5.5]undecan-7-amine](/img/structure/B13254423.png)





![N-ethyl-4-oxa-1-azabicyclo[3.3.1]nonan-6-amine](/img/structure/B13254449.png)

![Carbonic acid;5-[2-methoxyethyl(methyl)amino]-2-piperidin-3-ylpyridazin-3-one](/img/structure/B13254460.png)
![Methyl 2-[4-(3-methoxyphenyl)-2-oxo-1,2-dihydropyridin-1-yl]acetate](/img/structure/B13254468.png)
![Methyl 2-(2-{[(tert-butoxy)carbonyl]amino}propanamido)propanoate](/img/structure/B13254476.png)
![2-[2-(3-Methylcyclobutyl)-1,3-oxazol-5-yl]acetic acid](/img/structure/B13254483.png)


